3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Overview
Description
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one: is a heterocyclic compound with the molecular formula C6H7NOS. It features a thiazole ring fused to a cyclopentane ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole, tetrahydrothiazole.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as antimicrobial, antifungal, and anticancer agents. The compound’s unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
3,4,5,6-Tetrahydro-2H-pyrimidin-2-one: Similar in structure but contains a pyrimidine ring instead of a thiazole ring.
3,4,5,6-Tetrahydro-2H-thiazol-2-one: Similar but lacks the cyclopentane ring.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Contains a fused ring system but with different heteroatoms.
Uniqueness: 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one is unique due to its fused thiazole and cyclopentane rings. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBAFCASVITYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655814 | |
Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57001-18-0 | |
Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H,4H,5H,6H-cyclopenta[d][1,3]thiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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